4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrimidine moiety: This step involves the coupling of the piperidine derivative with a pyrimidine precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester: This compound is structurally similar but contains a pyridine moiety instead of a pyrimidine moiety.
4-[(4-Ethyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester: This compound has an ethyl group instead of a methyl group on the pyrimidine ring.
Uniqueness
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the pyrimidine moiety, in particular, can influence the compound’s binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
tert-butyl 4-[[(4-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-5-8-17-14(19-12)18-11-13-6-9-20(10-7-13)15(21)22-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLKYJPNRZZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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